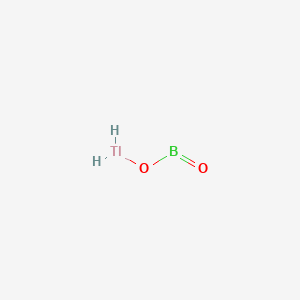
Thallium(i) metaborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thallium(i) metaborate is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Thallium(i) metaborate has been studied for its potential applications in various scientific fields. It has been used as a catalyst in organic synthesis reactions, as a precursor for thallium oxide nanoparticles, and as a dopant in semiconductors.
Wirkmechanismus
The mechanism of action of thallium(i) metaborate is not fully understood. It is believed to act as a Lewis acid catalyst, facilitating the formation of new chemical bonds in organic synthesis reactions. In semiconductor applications, thallium(i) metaborate acts as a dopant, introducing impurities into the crystal lattice to alter its electrical properties.
Biochemical and Physiological Effects
Thallium(i) metaborate has not been extensively studied for its biochemical and physiological effects. However, thallium is a highly toxic element and can cause severe health effects if ingested or inhaled. Therefore, caution should be taken when handling thallium(i) metaborate in the laboratory.
Vorteile Und Einschränkungen Für Laborexperimente
Thallium(i) metaborate has several advantages for use in lab experiments. It is a highly soluble compound, making it easy to work with in solution-based reactions. It is also relatively inexpensive and readily available. However, its toxicity and potential health hazards must be taken into consideration when handling the compound.
Zukünftige Richtungen
There are several potential future directions for research on thallium(i) metaborate. One area of interest is its use as a catalyst in organic synthesis reactions. Further studies could explore the compound's effectiveness in various types of reactions and its potential for use in industrial-scale processes. Another area of interest is its use as a dopant in semiconductors. Research could focus on optimizing the concentration of thallium(i) metaborate to achieve desired electrical properties. Additionally, studies could investigate the compound's potential for use in other applications, such as in the production of thallium oxide nanoparticles.
Conclusion
Thallium(i) metaborate is a unique chemical compound with potential applications in various scientific fields. Its synthesis method is simple, and it has been studied for its use as a catalyst in organic synthesis reactions, as a dopant in semiconductors, and as a precursor for thallium oxide nanoparticles. However, its toxicity must be taken into consideration when handling the compound. Future research could explore its potential in these areas and other applications.
Synthesemethoden
Thallium(i) metaborate can be synthesized through a simple reaction between thallium(i) nitrate and sodium metaborate. The reaction produces a white powder that is highly soluble in water. The purity of the compound can be increased through recrystallization and purification techniques.
Eigenschaften
CAS-Nummer |
16979-36-5 |
|---|---|
Produktname |
Thallium(i) metaborate |
Molekularformel |
BH3O2Tl |
Molekulargewicht |
249.21 g/mol |
IUPAC-Name |
oxo(thallanyloxy)borane |
InChI |
InChI=1S/BO2.Tl.2H/c2-1-3;;;/q-1;+1;; |
InChI-Schlüssel |
GXEPPYHQKBOOJZ-UHFFFAOYSA-N |
SMILES |
B(=O)O[TlH2] |
Kanonische SMILES |
B(=O)O[TlH2] |
Synonyme |
Thallium(i) metaborate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



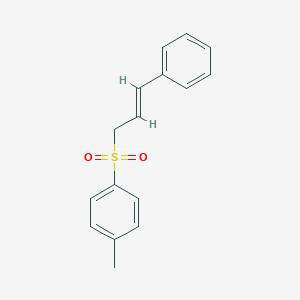
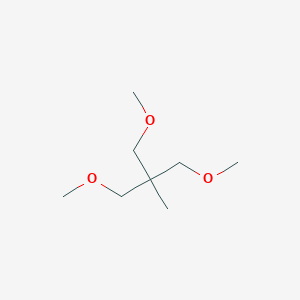
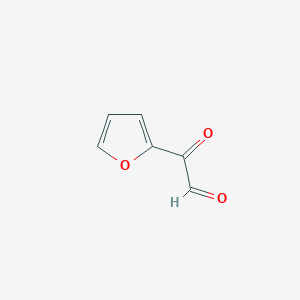
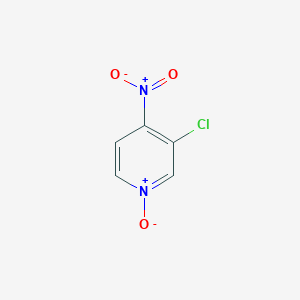
![4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one](/img/structure/B102943.png)
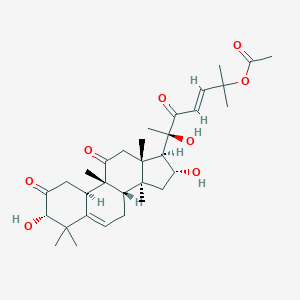
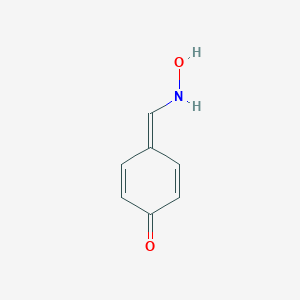
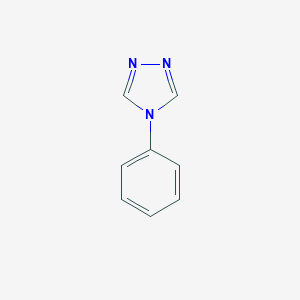
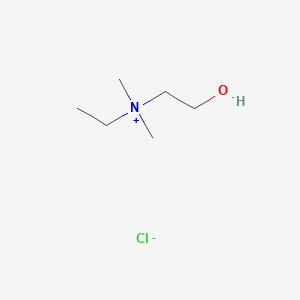
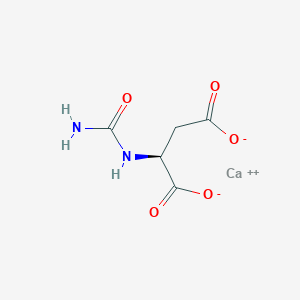
![7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B102957.png)
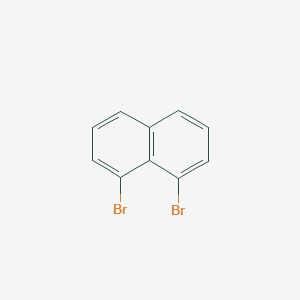
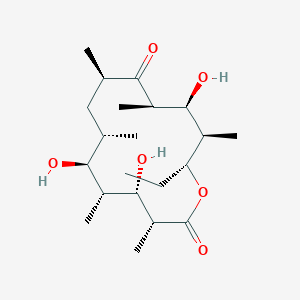
![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)-](/img/structure/B102961.png)